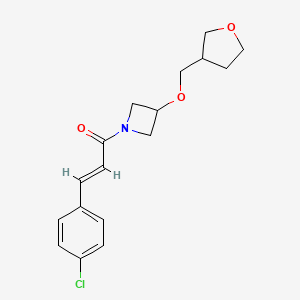
(E)-3-(4-chlorophenyl)-1-(3-((tetrahydrofuran-3-yl)methoxy)azetidin-1-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of structurally complex molecules similar to our compound of interest often involves regiospecific reactions. For example, Kumarasinghe et al. (2009) discuss the synthesis of related chlorophenyl compounds, highlighting the importance of regioselectivity and the use of X-ray crystallography for unambiguous structure determination (Kumarasinghe, Hruby, & Nichol, 2009). Such methodologies are crucial for the synthesis of complex molecules, ensuring the correct structural formation and enabling further study of their properties.
Molecular Structure Analysis
Determining the molecular structure of complex compounds like "(E)-3-(4-chlorophenyl)-1-(3-((tetrahydrofuran-3-yl)methoxy)azetidin-1-yl)prop-2-en-1-one" involves sophisticated analytical techniques. Viji et al. (2020) conducted molecular docking and quantum chemical calculations to elucidate the structure and spectroscopic data of a related compound, providing insights into molecular parameters such as bond lengths and angles, and the intramolecular charge transfer (Viji, Balachandran, Babiyana, Narayana, & Saliyan, 2020). These studies are fundamental in understanding the three-dimensional arrangement of atoms in the molecule and predicting its reactivity and interaction with other molecules.
Chemical Reactions and Properties
The chemical reactivity of complex molecules can be profoundly influenced by their structure. For instance, the presence of the azetidinyl group in compounds has been explored for its reactivity in various chemical reactions, such as catalytic asymmetric addition to aldehydes, demonstrating the potential utility of these molecules in synthetic chemistry (Wang, Zhang, Zhao, Wang, Ding, Jing, & Song, 2008). Similarly, the tetrahydrofuran moiety contributes to the molecule's properties, as illustrated by Gabriele et al. (2000), who studied the palladium-catalyzed synthesis of tetrahydrofurans, emphasizing the significance of the functional groups in chemical synthesis (Gabriele, Salerno, Pascali, Costa, & Chiusoli, 2000).
Physical Properties Analysis
The physical properties of a compound, including melting point, boiling point, solubility, and crystalline structure, are directly related to its molecular structure. For example, the crystal structure analysis provides essential information on the molecule's geometry and intermolecular forces, which are pivotal in understanding the compound's physical behavior and stability. Benmekhbi et al. (2009) provided an example of such an analysis for a compound with a similar chlorophenyl group, detailing the crystal packing and molecular conformation (Benmekhbi, Belhouas, Bouacida, Mosbah, & Bencharif, 2009).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are crucial for understanding a compound's potential applications. For instance, the study by Adole et al. (2020) on a similar compound explored its electronic properties and chemical reactivity using DFT methods, providing insights into the molecule's behavior in chemical reactions (Adole, Koli, Shinde, & Shinde, 2020). Such analyses are vital for predicting how these molecules might interact in various chemical and biological systems.
Scientific Research Applications
Antimicrobial Activity
- Synthesis and Antimicrobial Activity : A related compound, 4-(4-Chlorophenyl)-3-chloro-1-{4-[5-(Substituted phenyl)-1-(phenylsulfonyl)-4,5-dihydro-pyrazol-3-yl]phenyl}azetidin-2-one, has been synthesized and tested for antibacterial and antifungal activities. This research suggests potential antimicrobial properties for compounds in this chemical class (Shah et al., 2014).
Molecular Docking and Quantum Chemical Calculations
- Molecular Docking : Research on a structurally similar compound, 4-methoxy-{2-[3-(4-chlorophenyl)-5-(4-(propane-2-yl) phenyl)-4, 5-dihydro-1H-pyrazole-1-yl]- 1, 3-thiazol-4-yl}phenol, involved molecular docking and quantum chemical calculations. Such studies are vital for understanding the compound's interactions with biological targets and predicting its potential applications (Viji et al., 2020).
Synthesis and Structural Transformation
- Synthesis and Ring Transformation : Research involving the synthesis of compounds like 4-[(2RS,3RS)-3-Hydroxy- (1b) and -3-(4-chlorophenoxy)-1-(4-methoxyphenyl)-4-oxoazetidin-2-yl]thiazol-2(3H)-one indicates the potential for structural transformation and defines prerequisites for such transformations in β-lactam compounds (Sápi et al., 1997).
Nonlinear Optical Properties
- Optical Properties : A study on (E)-3-(4-Chlorophenyl)-1-(2-furyl)prop-2-en-1-one and related chalcone derivatives explored their linear, second, and third-order nonlinear optical properties. This highlights the potential use of such compounds in semiconductor devices (Shkir et al., 2019).
Anticancer and Antimicrobial Agents
- Anticancer and Antimicrobial Potential : Compounds like 1-aryl-3-(2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl)-propenones and related pyrazolines, which bear structural similarity, have been studied for their anticancer activity against a panel of 60 cancer cell lines and also for their in vitro antibacterial and antifungal activities (Katariya et al., 2021).
properties
IUPAC Name |
(E)-3-(4-chlorophenyl)-1-[3-(oxolan-3-ylmethoxy)azetidin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO3/c18-15-4-1-13(2-5-15)3-6-17(20)19-9-16(10-19)22-12-14-7-8-21-11-14/h1-6,14,16H,7-12H2/b6-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXBMPWLGOHKHQW-ZZXKWVIFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1COC2CN(C2)C(=O)C=CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCC1COC2CN(C2)C(=O)/C=C/C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(4-chlorophenyl)-1-(3-((tetrahydrofuran-3-yl)methoxy)azetidin-1-yl)prop-2-en-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-chloro-2-(2-chlorobenzoyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2489530.png)
![methyl 2-(2-((4-ethoxyphenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B2489533.png)
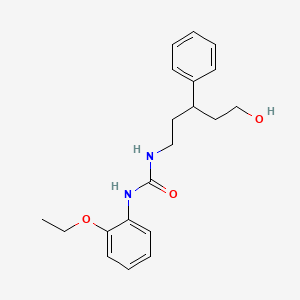
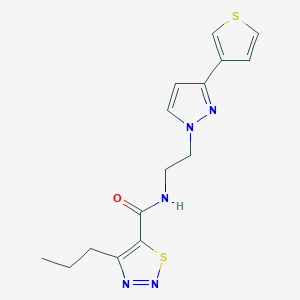
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2,3-dimethoxybenzamide](/img/structure/B2489539.png)
![1,7-dimethyl-8-(2-(p-tolylamino)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2489540.png)
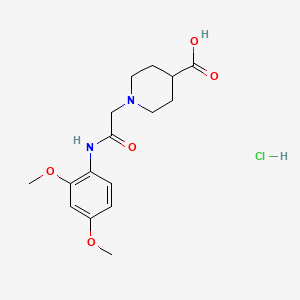

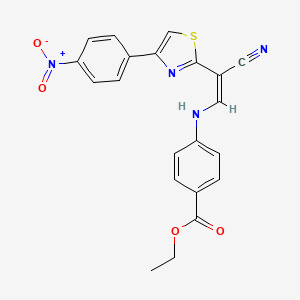


![N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1-phenylcyclopropanecarboxamide](/img/structure/B2489548.png)
![(1R,5S)-3-Methyl-6-oxa-3lambda5-phosphabicyclo[3.1.0]hexane 3-oxide](/img/structure/B2489549.png)